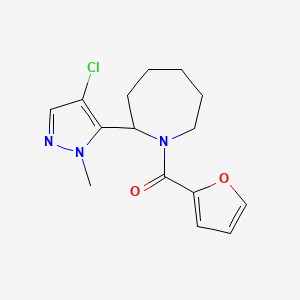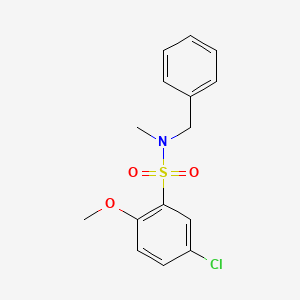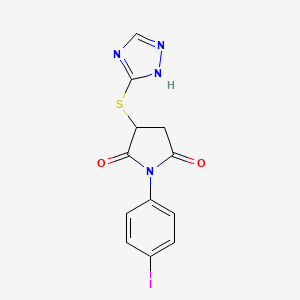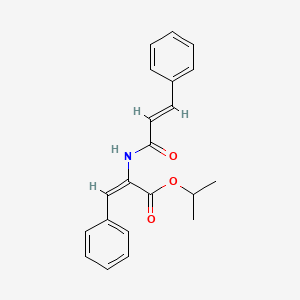
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane, also known as Cmpd 1, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of azepanes, which are cyclic compounds containing a seven-membered ring with a nitrogen atom and six carbon atoms.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane 1 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound 1 has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Inflammation is mediated by various signaling pathways, and this compound 1 has been shown to inhibit the activity of NF-κB, a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects. In cancer cells, this compound 1 has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Inflammation is characterized by the production of pro-inflammatory cytokines, and this compound 1 has been shown to inhibit the production of cytokines such as TNF-α and IL-6. In infectious disease research, this compound 1 has been shown to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane 1 in lab experiments is its specificity. This compound 1 has been shown to selectively inhibit the activity of certain enzymes and signaling pathways, making it a useful tool for studying the role of these targets in various diseases. However, one limitation of using this compound 1 in lab experiments is its potential toxicity. Like many synthetic compounds, this compound 1 may have off-target effects or cause toxicity in non-target cells.
Orientations Futures
There are several future directions for the study of 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane 1. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and infectious diseases. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its efficacy and toxicity. Additionally, the development of analogs of this compound 1 may lead to compounds with improved efficacy and specificity.
Méthodes De Synthèse
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane 1 can be synthesized using a multistep process involving several chemical reactions. The first step involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-furoyl chloride to form the intermediate compound. The final step involves the reaction of the intermediate compound with 1,6-diaminohexane to form this compound 1.
Applications De Recherche Scientifique
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane 1 has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, this compound 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in many diseases, and this compound 1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, this compound 1 has been shown to have antibacterial and antifungal activity.
Propriétés
IUPAC Name |
[2-(4-chloro-2-methylpyrazol-3-yl)azepan-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-18-14(11(16)10-17-18)12-6-3-2-4-8-19(12)15(20)13-7-5-9-21-13/h5,7,9-10,12H,2-4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPGINPLJAFKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2CCCCCN2C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(benzyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433264.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5433270.png)
![N,3-dimethyl-N-[(5-methyl-2-furyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5433280.png)

![6-methoxy-4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}-2H-chromen-2-one](/img/structure/B5433314.png)

![5-(4-methylbenzylidene)-3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433318.png)

![N-bicyclo[2.2.1]hept-2-yl-4-isopropoxybenzamide](/img/structure/B5433330.png)

![5-{3-chloro-5-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433352.png)
![1-(2,3-dimethylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5433361.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5433362.png)
